

Thermodynamic Properties of 3-Ethylcyclopentanone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Ethylcyclopentanone**

Cat. No.: **B081463**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylcyclopentanone ($C_7H_{12}O$, CAS No: 10264-55-8) is a cyclic ketone with applications as a chemical reagent and pharmaceutical intermediate. A thorough understanding of its thermodynamic properties is crucial for process design, safety analysis, and predicting its behavior in various chemical and biological systems. This technical guide provides a summary of available thermodynamic data for **3-Ethylcyclopentanone**, details established experimental protocols for the determination of these properties, and presents visual representations of relevant chemical processes. While experimental data for this specific compound is limited in publicly accessible literature, this guide combines calculated values with detailed, standard experimental methodologies applicable to this class of compounds.

Core Thermodynamic Data

The following tables summarize the available physical and calculated thermodynamic properties of **3-Ethylcyclopentanone**. It is important to note that the thermodynamic data presented here are primarily based on computational models and should be used with an understanding of their theoretical nature pending experimental verification.

Table 1: Physical Properties of **3-Ethylcyclopentanone**

Property	Value	Source
Molecular Formula	C ₇ H ₁₂ O	[NIST, PubChem]
Molecular Weight	112.17 g/mol	[Cheméo, PubChem]
Boiling Point	163.5 °C at 760 mmHg	
Melting Point	-20.38 °C (Predicted)	
Flash Point	45.8 °C	
Density	0.913 g/cm ³	

Table 2: Calculated Thermodynamic Properties of **3-Ethylcyclopentanone**

Property	Symbol	Value	Unit	Source
Standard Gibbs Free Energy of Formation	ΔfG°	-77.98	kJ/mol	[Cheméo]
Enthalpy of Formation (gas)	ΔfH°gas	-265.03	kJ/mol	[Cheméo]
Enthalpy of Fusion	ΔfusH°	7.33	kJ/mol	[Cheméo]
Enthalpy of Vaporization	ΔvapH°	35.68	kJ/mol	[Cheméo]
Ideal Gas Heat Capacity	C _{p,gas}	Not available	J/mol·K	[Cheméo]

Experimental Protocols

While specific experimental studies on the thermodynamic properties of **3-Ethylcyclopentanone** are not readily available, the following are detailed, standard methodologies for determining key thermodynamic parameters for ketones and other organic liquids.

Determination of Heat Capacity and Enthalpy of Reaction by Calorimetry

Objective: To measure the heat capacity of **3-Ethylcyclopentanone** and the enthalpy of any relevant reactions.

Methodology: Differential Scanning Calorimetry (DSC) is a widely used technique.[\[1\]](#)

Apparatus:

- Differential Scanning Calorimeter
- Hermetically sealed sample pans (e.g., aluminum)
- Microbalance
- Inert purge gas (e.g., nitrogen)

Procedure:

- Calibration: Calibrate the DSC instrument for temperature and heat flow using standard reference materials with known melting points and enthalpies of fusion (e.g., indium).
- Sample Preparation: Accurately weigh a small sample (typically 5-10 mg) of **3-Ethylcyclopentanone** into a hermetically sealed pan. An empty, sealed pan is used as a reference.
- Measurement:
 - Place the sample and reference pans into the DSC cell.
 - Heat the sample at a constant rate (e.g., 10 °C/min) under a constant flow of inert purge gas.
 - The instrument measures the difference in heat flow required to raise the temperature of the sample and the reference.

- Data Analysis: The specific heat capacity at constant pressure (Cp) is calculated from the differential heat flow, the heating rate, and the sample mass. For a reaction, the enthalpy change is determined by integrating the area of the reaction peak in the heat flow versus temperature curve.

Determination of Vapor Pressure using an Isotenoscope

Objective: To measure the vapor pressure of **3-Ethylcyclopentanone** as a function of temperature.

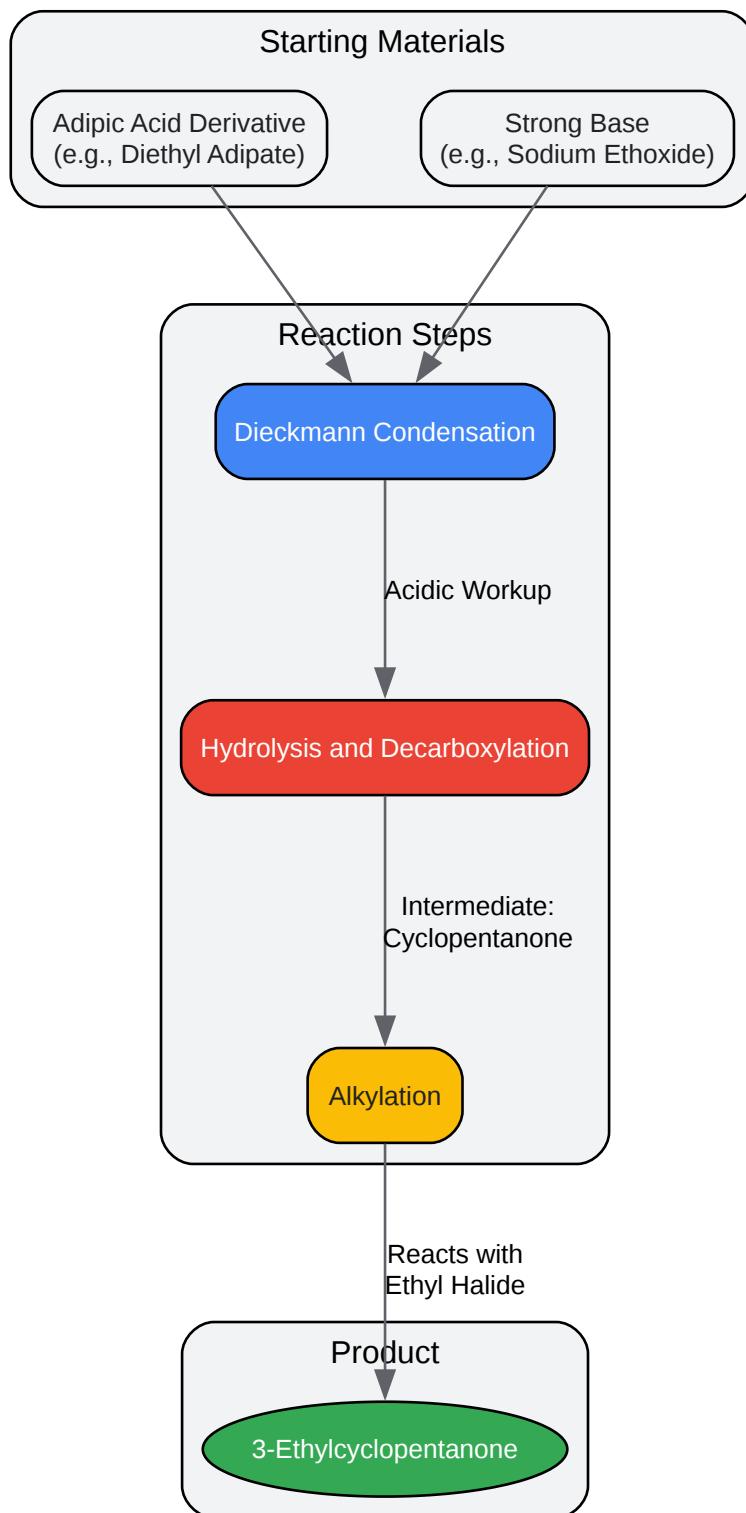
Methodology: The isotenoscope method is a static technique for measuring the vapor pressure of a liquid.[2][3][4]

Apparatus:

- Isotenoscope
- Constant temperature bath
- Vacuum pump
- Pressure gauge (manometer)
- Ballast tank

Procedure:

- Sample Loading: The bulb of the isotenoscope is partially filled with the **3-Ethylcyclopentanone** sample.
- Degassing: The sample is degassed by carefully boiling it under reduced pressure to remove any dissolved air. This is a critical step to ensure that the measured pressure is solely due to the vapor of the substance.
- Equilibration: The isotenoscope is placed in the constant temperature bath, and the system is allowed to reach thermal equilibrium.

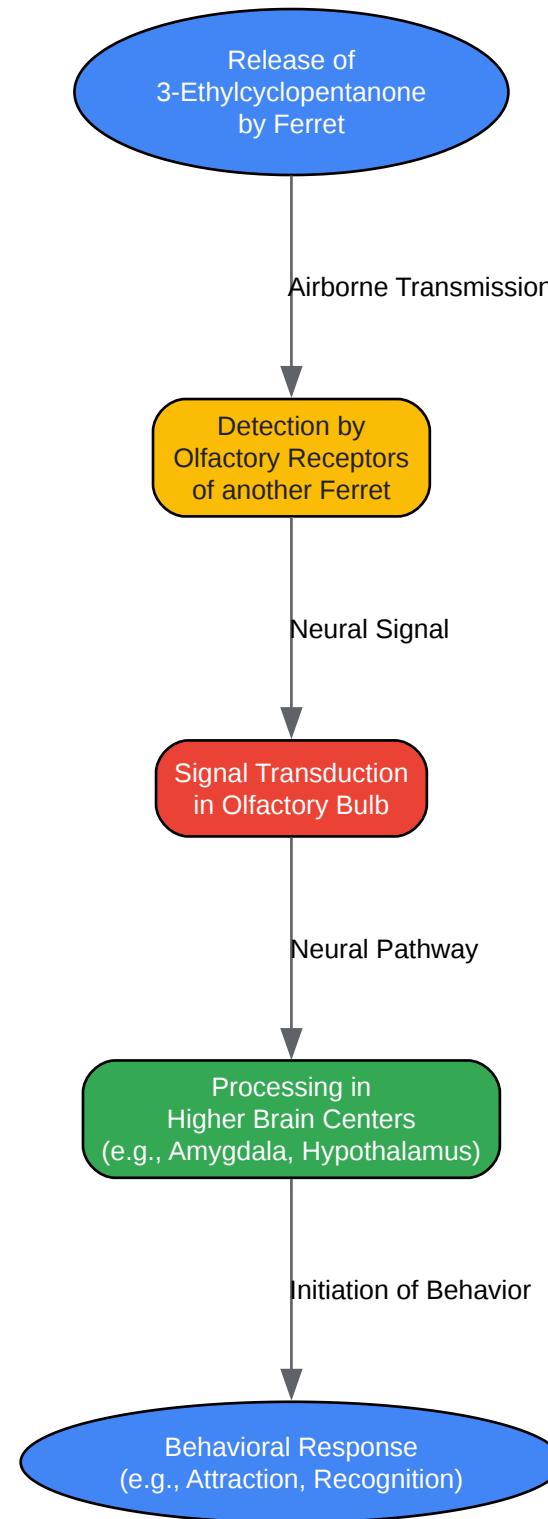

- Pressure Measurement: The pressure of the external system is adjusted until the liquid levels in the U-tube of the isoteniscope are equal. At this point, the external pressure equals the vapor pressure of the sample at that temperature. The pressure is read from the manometer.
- Data Collection: The procedure is repeated at various temperatures to obtain a vapor pressure curve.

Visualizations

Synthesis of 3-Ethylcyclopentanone

The following diagram illustrates a potential synthetic pathway for **3-Ethylcyclopentanone**, based on common reactions for the formation of substituted cyclopentanones. This represents a logical workflow rather than a specific, cited reaction mechanism for this exact molecule.

Logical Workflow for the Synthesis of a Substituted Cyclopentanone


[Click to download full resolution via product page](#)

Caption: A plausible synthetic route to **3-Ethylcyclopentanone**.

Semiochemical Signaling Pathway

3-Ethylcyclopentanone has been identified as a semiochemical (a chemical involved in communication) for the ferret (*Mustela putorius furo*). The following diagram illustrates a simplified signaling pathway from detection to behavioral response.

Simplified Semiochemical Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Proposed signaling cascade for **3-Ethylcyclopentanone** in ferrets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. hj.hi.is [hj.hi.is]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- To cite this document: BenchChem. [Thermodynamic Properties of 3-Ethylcyclopentanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b081463#thermodynamic-properties-of-3-ethylcyclopentanone\]](https://www.benchchem.com/product/b081463#thermodynamic-properties-of-3-ethylcyclopentanone)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com